3-(4-Methoxyphenyl)-2'-methylpropiophenone
Overview
Description
3-(4-Methoxyphenyl)-2’-methylpropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a methoxy group attached to a phenyl ring and a methyl group attached to the propiophenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-2’-methylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-methoxyacetophenone with 2-bromopropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
4-Methoxyacetophenone+2-BromopropiophenoneAlCl33-(4-Methoxyphenyl)-2’-methylpropiophenone
Industrial Production Methods
In an industrial setting, the production of 3-(4-Methoxyphenyl)-2’-methylpropiophenone can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-2’-methylpropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzophenone.
Reduction: Formation of 3-(4-methoxyphenyl)-2’-methylpropanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-(4-Methoxyphenyl)-2’-methylpropiophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fragrances, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-2’-methylpropiophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids, leading to potential anticancer effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyacetophenone: Similar structure but lacks the propiophenone moiety.
2-Bromopropiophenone: Similar structure but lacks the methoxy group.
4-Methoxybenzophenone: Similar structure but with a different substitution pattern.
Uniqueness
3-(4-Methoxyphenyl)-2’-methylpropiophenone is unique due to the presence of both the methoxy group and the methylpropiophenone structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-(2-methylphenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-13-5-3-4-6-16(13)17(18)12-9-14-7-10-15(19-2)11-8-14/h3-8,10-11H,9,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSLSFJQKMKOES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CCC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644257 | |
Record name | 3-(4-Methoxyphenyl)-1-(2-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-46-7 | |
Record name | 3-(4-Methoxyphenyl)-1-(2-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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